N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C26H29FN4O4 and its molecular weight is 480.54. The purity is usually 95%.
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Scientific Research Applications
Neuroscience and Pharmacology
One significant area of application is in the development of radioligands for positron emission tomography (PET) imaging of the serotonergic system. Compounds similar to the one inquired about have been utilized in studying 5-HT1A receptors, crucial for understanding various psychiatric and neurological conditions. For example, [18F]p-MPPF, a radiolabeled antagonist, has been extensively studied for its potential in PET imaging to assess the serotonergic neurotransmission (Plenevaux et al., 2000). This illustrates the broader applicability of such compounds in developing tools for neuroscience research, potentially offering insights into the mechanisms of psychiatric disorders and aiding in the development of new therapeutic approaches.
Medicinal Chemistry
In medicinal chemistry, these compounds are explored for their therapeutic potential, particularly as ligands for various receptors. The design and synthesis of novel derivatives of piperazine compounds, for instance, have been directed toward creating new antipsychotic agents with affinity for dopamine and serotonin receptors (Raviña et al., 2000). Such research endeavors aim to develop medications with improved efficacy and reduced side effects for treating psychiatric disorders.
Chemical Synthesis
Additionally, compounds with these functional groups have been employed as catalysts or intermediates in chemical syntheses, exemplifying their utility in organic chemistry. N,N'-Bisoxalamides, for instance, have been shown to enhance the catalytic activity in Cu-catalyzed coupling reactions, demonstrating the role of such compounds in facilitating complex synthetic processes (Bhunia et al., 2017).
Properties
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-23-10-5-2-7-19(23)17-28-25(32)26(33)29-18-22(24-11-6-16-35-24)31-14-12-30(13-15-31)21-9-4-3-8-20(21)27/h2-11,16,22H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNABAYXCAFFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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